2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
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Overview
Description
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is a chiral ligand that belongs to the class of bisoxazoline compounds. It is widely used in asymmetric catalysis due to its ability to form stable complexes with various metal ions. The compound has a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of (4R)-4-Benzyl-2-oxazoline with a di-carboxylic or di-nitrile compound. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired enantiomeric purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline rings into other functional groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Scientific Research Applications
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] involves its ability to form stable complexes with metal ions. These complexes act as catalysts in various asymmetric reactions. The oxazoline rings provide a chiral environment that induces enantioselectivity in the reaction products. The molecular targets include metal ions such as copper, palladium, and rhodium, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis[(4S)-4-Benzyl-2-Oxazoline]
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
Uniqueness
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its ability to form stable metal complexes. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Properties
IUPAC Name |
(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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